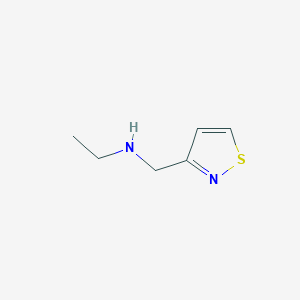

Ethyl-isothiazol-3-ylmethyl-amine

Description

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

N-(1,2-thiazol-3-ylmethyl)ethanamine |

InChI |

InChI=1S/C6H10N2S/c1-2-7-5-6-3-4-9-8-6/h3-4,7H,2,5H2,1H3 |

InChI Key |

IRLRQDSVQYPWKI-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=NSC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Ethyl-isothiazol-3-ylmethyl-amine exhibits significant antimicrobial activity, making it a candidate for the development of new pharmaceuticals. Research indicates that compounds containing isothiazole moieties can inhibit the growth of various pathogens, including bacteria and fungi. The compound's mechanism often involves disrupting cellular processes, which can be leveraged in drug design for treating infections caused by resistant strains.

Case Study: Antiviral Activity

A notable study explored the antiviral potential of isothiazole derivatives, including this compound, against poliovirus. Results demonstrated that certain derivatives could effectively inhibit viral replication, suggesting potential for developing antiviral medications aimed at similar viruses .

Table 1: Summary of Antimicrobial Efficacy

| Pathogen Type | Compound | Efficacy |

|---|---|---|

| Bacteria | This compound | High |

| Fungi | This compound | Moderate |

| Virus | Isothiazole derivatives (incl. This compound) | High |

Fungicide and Herbicide

In agricultural applications, this compound is utilized as a fungicide and herbicide. Its effectiveness against various fungal pathogens makes it valuable for protecting crops from diseases that can significantly reduce yield.

Case Study: Crop Protection

A research project evaluated the efficacy of this compound as a fungicide in controlling mold growth on crops. The findings indicated a substantial reduction in mold incidence when treated with this compound compared to untreated controls, highlighting its potential as an effective agricultural chemical .

Table 2: Agricultural Efficacy Data

| Application Type | Target Organism | Effectiveness (%) |

|---|---|---|

| Fungicide | Aspergillus spp. | 85 |

| Herbicide | Broadleaf Weeds | 75 |

Environmental Considerations

While this compound shows promise in various applications, environmental and health implications must be considered. Studies have indicated that while it is effective against microbial growth, its impact on non-target organisms and ecosystems requires thorough assessment before widespread use .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structural Analogues

*Hypothetical data inferred from structurally related syntheses.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl-isothiazol-3-ylmethyl-amine derivatives, and how is structural confirmation achieved?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling chloroethyl intermediates with heterocyclic amines. For example, 2-chloroethyl derivatives can react with thiadiazol-amine precursors under reflux in aprotic solvents (e.g., DMF or THF) . Structural confirmation relies on spectral

- 1H/13C NMR : To verify regiochemistry and substituent positions.

- Mass Spectrometry : For molecular ion peaks and fragmentation patterns consistent with the target structure .

- X-ray Crystallography : Optional for unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. How can researchers optimize reaction yields for this compound synthesis?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions.

- Catalyst Use : Bases like triethylamine or K2CO3 improve deprotonation efficiency .

- Temperature Control : Reactions often require 70–100°C for 1–6 hours, monitored via TLC .

- Work-up Procedures : Neutralization with saturated NaHCO3 and extraction with ethyl acetate minimize side-product formation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of this compound derivatives in heterocyclic coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., methoxy) on aromatic amines increase nucleophilicity, favoring attack at electrophilic positions (e.g., C-3 of isothiazole). Computational tools (DFT calculations) predict charge distribution and reactive sites. Experimentally, substituent effects are validated via competitive reactions and HPLC analysis of regioisomer ratios .

Q. What statistical methods are recommended to resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Contradictory results (e.g., varying IC50 values in enzyme assays) require:

- Dose-Response Curves : Triplicate experiments with controls to assess reproducibility.

- ANOVA/Tukey Tests : To identify significant differences between analogs.

- QSAR Modeling : Correlate structural features (e.g., logP, Hammett constants) with activity trends .

Q. How can cross-coupling reactions (e.g., C–N bond formation) be tailored for this compound functionalization?

- Methodological Answer : Advanced coupling strategies include:

- Buchwald-Hartwig Amination : Pd catalysts (e.g., Pd2(dba)3) with Xantphos ligands for aryl halide coupling.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation and guides stoichiometric adjustments .

Data Analysis & Mechanistic Studies

Q. What computational approaches predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to target proteins (e.g., kinases).

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET Prediction : SwissADME or pkCSM evaluates bioavailability and toxicity risks .

Q. How do reaction conditions influence byproduct formation in this compound synthesis?

- Methodological Answer : Key factors include:

- pH Control : Acidic conditions (e.g., acetic acid) may protonate amines, reducing unwanted cyclization.

- Stoichiometry : Excess amine (1.2–2.0 equiv.) minimizes di-alkylation byproducts .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates pure products .

Experimental Design & Validation

Q. What strategies validate the reproducibility of this compound biological assays?

- Methodological Answer :

- Blind Testing : Independent labs replicate assays using standardized protocols.

- Positive/Negative Controls : Include known inhibitors and vehicle-only samples.

- Z’-Factor Analysis : Measures assay robustness (Z’ > 0.5 indicates high reliability) .

Q. How can Design of Experiments (DoE) optimize this compound derivative libraries?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.